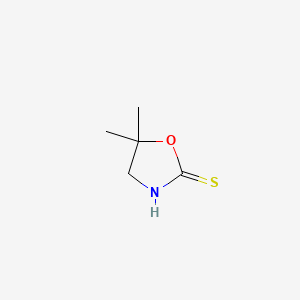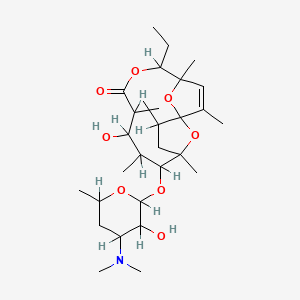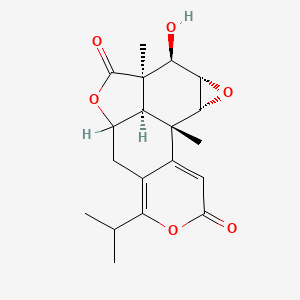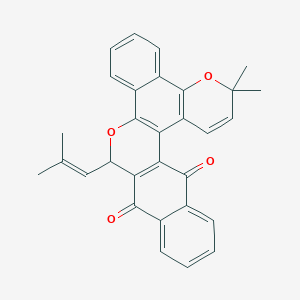
Tecomaquinone I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tecomaquinone I is a natural product found in Tabebuia rosea, Tectona grandis, and other organisms with data available.
Applications De Recherche Scientifique
Revised Structure and Chemical Composition
- Tecomaquinone I, previously equated with dehydrotectol, has been structurally redefined as 3,10-dihydro-3,3-dimethyl-10-(2-methylprop-1-enyl)naphtho[2,3-d]pyrano[3′,2′:3,4]-naphthol[1,2-b] pyran-11,16-quinone. This revised structure necessitates a reinterpretation of earlier studies (Khanna, Sharma, & Thomson, 1987).
Biological Activity and Potential Applications
Farnesyltransferase and Plasmodial Inhibition : this compound has been identified as a potent natural product inhibitor of human farnesyltransferase (FTase), with an IC50 of 0.065±0.004μM. It also shows promise in anti-plasmodial screening against drug-resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment and FTase-related disorders (Cadelis et al., 2016).
Spectral Analysis and Derivative Formation : this compound, extracted from Lippia sidoides, has been studied through spectral data, particularly high-field NMR and electron ionization mass spectrometry. Its reduction with NaBH4 yields a novel derivative, expanding the possibilities for varied applications (Santos et al., 2005).
Cyclin-Dependent Kinase 7 Inhibition : In a study involving Tecomella undulata, this compound was identified among other compounds. These compounds were evaluated for potential inhibitory action toward CDK7 (cyclin-dependent kinase 7), suggesting possible applications in cancer research and therapy (Khandelwal et al., 2022).
Propriétés
Formule moléculaire |
C30H24O4 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
23,23-dimethyl-12-(2-methylprop-1-enyl)-13,22-dioxahexacyclo[12.12.0.02,11.04,9.015,20.021,26]hexacosa-1(14),2(11),4,6,8,15,17,19,21(26),24-decaene-3,10-dione |
InChI |
InChI=1S/C30H24O4/c1-16(2)15-22-24-25(27(32)18-10-6-5-9-17(18)26(24)31)23-21-13-14-30(3,4)34-28(21)19-11-7-8-12-20(19)29(23)33-22/h5-15,22H,1-4H3 |
Clé InChI |
VYNGZASNGVAOMT-UHFFFAOYSA-N |
SMILES |
CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C |
SMILES canonique |
CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C |
Synonymes |
tecomaquinone I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




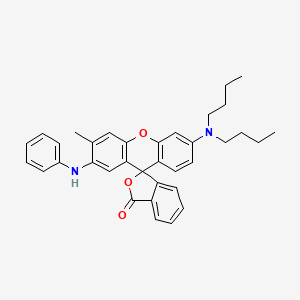
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
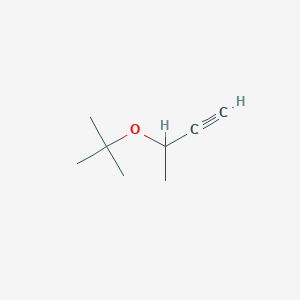
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)
